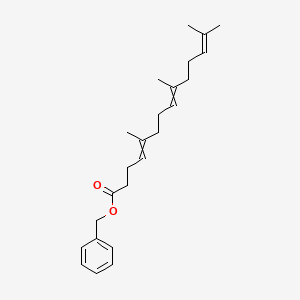![molecular formula C12H11Cl2N B14674037 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride CAS No. 38319-85-6](/img/structure/B14674037.png)
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridinium ion substituted with a 2-chlorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 2-chlorobenzyl chloride with pyridine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is isolated by crystallization or extraction methods. The reaction can be represented as follows:
C6H4ClCH2Cl+C5H5N→C6H4ClCH2N+C5H5Cl−
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to the corresponding pyridine derivative.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation and Reduction: Reagents such as sodium borohydride (reduction) and potassium permanganate (oxidation) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridinium salts, reduced pyridine derivatives, and coupled products with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-methylpyridinium iodide: A related compound used in organic synthesis as a coupling reagent.
N-Methylpyridinium chloride: Another pyridinium salt with similar chemical properties but different applications.
Uniqueness
1-[(2-Chlorophenyl)methyl]pyridin-1-ium chloride is unique due to the presence of the 2-chlorophenylmethyl group, which imparts specific reactivity and biological activity. This structural feature distinguishes it from other pyridinium salts and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
38319-85-6 |
|---|---|
Molekularformel |
C12H11Cl2N |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)methyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H11ClN.ClH/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GPZXNTCLGLXQHS-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


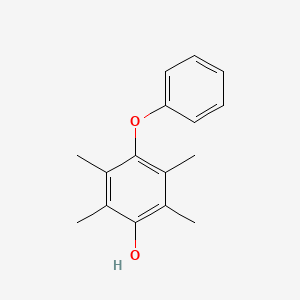
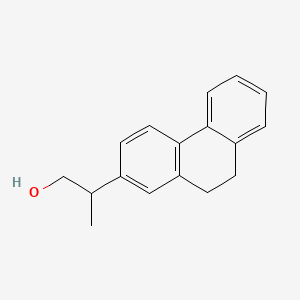
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)


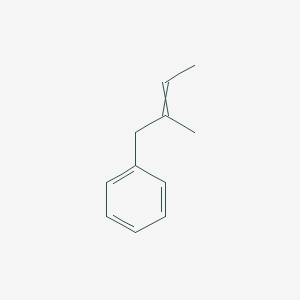
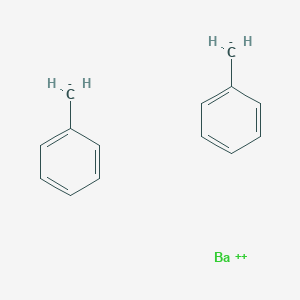

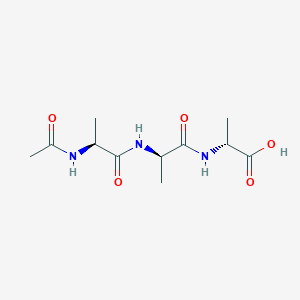
![[Bis(2-amino-2-oxoethyl)amino]acetic acid](/img/structure/B14674023.png)


![5,6-Dimethylidene-2,3-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14674031.png)
